(3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound characterized by the presence of a cyclohexylsulfonyl group, an azetidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine ring and the thiophene moiety. The cyclohexylsulfonyl group is then introduced through sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxides or sulfones, while reduction of the azetidine ring can produce azetidine derivatives.
Scientific Research Applications
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets and pathways. The cyclohexylsulfonyl group and azetidine ring may interact with enzymes or receptors, modulating their activity. The thiophene moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone
Uniqueness
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a cyclohexylsulfonyl group, azetidine ring, and thiophene moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S2/c16-14(11-6-7-19-10-11)15-8-13(9-15)20(17,18)12-4-2-1-3-5-12/h6-7,10,12-13H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXWFPSBOLHOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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